molecular formula C19H17N3O3 B3128648 Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate CAS No. 338965-89-2

Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate

Cat. No. B3128648
CAS RN: 338965-89-2
M. Wt: 335.4 g/mol
InChI Key: USMXIEOEUYVPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate is a chemical compound that belongs to the group of triazine derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields. In

Scientific Research Applications

Chemical Transformations and Reactions

Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate, a derivative of 1,2,4-triazine, has been studied for its potential in various chemical transformations and synthesis processes. For instance, the preparation and substitution reactions of related triazine derivatives have been extensively explored. These compounds can react with aromatic amines, isobutylamine, p-toluidine, and hydrazine to yield a range of substituted triazine carboxylates, showcasing their versatility in organic synthesis (Cai, 1985). Furthermore, the Dimroth rearrangement of fused triazolo[1,5-d]-1,2,4-triazine derivatives indicates the structural flexibility and reactive potential of these compounds under specific conditions (Ezema et al., 2015).

Regioselective Synthesis

The regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates highlights the precision achievable in the chemical manipulation of triazine derivatives. Such specificity in product formation is crucial for the development of compounds with desired properties and minimal by-products (Ohsumi & Neunhoeffer, 1992).

Novel Compounds and Biological Activities

Research has also led to the development of novel compounds from bifunctional 1,2,4-triazines, such as 6-azapteridines and oxazinotriazines, which could have significant implications in medicinal chemistry and drug design due to their unique structures and potential biological activities (Wamhoff & Tzanova, 2003).

Antimicrobial and Antibacterial Applications

Some derivatives have been evaluated for their antimicrobial and antibacterial activities, demonstrating the potential of 1,2,4-triazine derivatives in contributing to the development of new therapeutic agents. For instance, compounds with fluorophenyl and phenoxyphenyl groups have shown promising antibacterial activities, underscoring the importance of these derivatives in the search for new antimicrobial agents (Holla et al., 2003).

properties

IUPAC Name

ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-24-19(23)16-18(25-15-7-5-4-6-8-15)20-17(22-21-16)14-11-9-13(2)10-12-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMXIEOEUYVPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate
Reactant of Route 5
Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate
Reactant of Route 6
Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.